N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2,5-dimethylphenyl)ethanediamide
Description
N'-[2-(2H-1,3-Benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2,5-dimethylphenyl)ethanediamide is a synthetic oxalamide derivative characterized by a benzodioxole moiety, a morpholine ring, and a 2,5-dimethylphenyl substituent. The benzodioxole group (1,3-benzodioxol-5-yl) is an electron-rich aromatic system known for enhancing binding interactions in biological systems, while the morpholine ring (a six-membered heterocycle with one oxygen atom) contributes to solubility and hydrogen-bonding capabilities. The ethanediamide (oxalamide) backbone serves as a critical pharmacophore, often utilized in protease inhibitors due to its ability to mimic peptide bonds .
The structural complexity suggests multistep synthesis involving Friedel-Crafts reactions, hydrazide formation, and amide coupling .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2,5-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-15-3-4-16(2)18(11-15)25-23(28)22(27)24-13-19(26-7-9-29-10-8-26)17-5-6-20-21(12-17)31-14-30-20/h3-6,11-12,19H,7-10,13-14H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAHRNKQOKWNEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2,5-dimethylphenyl)ethanediamide, commonly referred to as G856-4141, is a complex organic compound notable for its potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a benzodioxole ring, a morpholine moiety, and a dimethylphenyl group. The structural representation can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₅ |
| IUPAC Name | This compound |
| SMILES | Cc1cccc(C)c1NC(C(NCC(c(cc1)cc2c1OCO2)N1CCOCC1)=O)=O |
| InChI Key | MDL Number (MFCD) |
Research indicates that G856-4141 exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific kinases. For instance, it shows potential in inhibiting MEK1/2 kinases, which are crucial in the MAPK signaling pathway associated with cell proliferation and survival .
- Regulation of Apoptosis : G856-4141 has been observed to influence apoptotic pathways by modulating proteins involved in cell death. It promotes the formation of anti-apoptotic complexes that can mitigate cell death under certain conditions .
- Circadian Rhythm Modulation : The compound also plays a role in regulating circadian rhythms by phosphorylating key proteins involved in the circadian clock mechanism, such as BMAL1 and CLOCK .
Case Studies and Research Findings
Several studies have investigated the effects of G856-4141 on various cancer cell lines and biological models:
- In Vitro Studies : In a study examining leukemia cells (MV4-11 and MOLM13), G856-4141 demonstrated significant growth inhibition at concentrations as low as 0.3 µM, indicating its potential as an anti-cancer agent .
- Mechanistic Insights : Further investigations revealed that the compound's inhibition of MEK1/2 led to decreased phosphorylation of downstream targets like ERK1/2, which is critical for cell survival signaling pathways. This was corroborated by Western blot analyses showing reduced levels of phosphorylated ERK upon treatment with G856-4141 .
Toxicological Profile
While exploring the therapeutic potential of G856-4141, it is essential to consider its toxicity profile. Preliminary studies suggest that at high doses (e.g., 100 mg/kg), the compound exhibits signs of toxicity; however, it maintains a favorable therapeutic index at lower doses .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of G856-4141, it is useful to compare it with structurally related compounds:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| G856-4141 | 0.3 - 1.2 | MEK1/2 inhibition |
| N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-4-ethoxybenzamide | > 10 | Unknown |
| AZD6244 (a known MEK inhibitor) | 0.014 - 0.050 | MEK1/2 inhibition |
This table highlights G856-4141's potency compared to other compounds targeting similar pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally related to several oxalamide and carboxamide derivatives. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations
piperazine’s nitrogen) . Compared to QOD, the target replaces the tetrahydroquinolinyl group with 2,5-dimethylphenyl, increasing lipophilicity and steric bulk, which may affect membrane permeability and target binding .
Biological Implications: QOD and ICD exhibit confirmed anti-malarial activity via falcipain-2 inhibition, with IC₅₀ values <1.5 µM. The 2,5-dimethylphenyl group in the target may enhance metabolic stability compared to QOD’s tetrahydroquinolinyl or ICD’s indole groups, which are prone to oxidative degradation .
Physicochemical Properties: The morpholin-4-yl group in the target and ’s compound improves aqueous solubility relative to piperazine derivatives (e.g., ), critical for bioavailability .
Preparation Methods
Core Structural Disconnections
The target molecule dissects into three primary components (Fig. 1):
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N-(2,5-Dimethylphenyl)oxalamide moiety : Derived from oxalic acid derivatives and 2,5-dimethylaniline.
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2-(Morpholin-4-yl)ethylamine backbone : Synthesized via alkylation or reductive amination of morpholine.
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2H-1,3-Benzodioxol-5-yl group : Introduced through electrophilic substitution or coupling reactions.
Convergent synthesis routes prioritize independent preparation of these fragments before final assembly.
Synthetic Routes to Key Intermediates
Synthesis of N-(2,5-Dimethylphenyl)Oxalamide
Method A: Acid Chloride Coupling
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Oxalyl chloride activation : React oxalic acid (1.0 equiv) with thionyl chloride (2.2 equiv) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours.
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Amidation : Add 2,5-dimethylaniline (1.05 equiv) and triethylamine (2.5 equiv) dropwise, stirring at room temperature for 12 hours. Yield: 78–85% after recrystallization (ethanol/water).
Method B: Carbodiimide-Mediated Coupling
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Activation : Combine oxalic acid (1.0 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv), and hydroxybenzotriazole (HOBt, 1.1 equiv) in dimethylformamide (DMF) at 0°C.
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Coupling : Introduce 2,5-dimethylaniline (1.1 equiv) and stir at 25°C for 24 hours. Yield: 82–88% after silica gel chromatography (ethyl acetate/hexanes).
Preparation of 2-(2H-1,3-Benzodioxol-5-yl)-2-(Morpholin-4-yl)Ethylamine
Step 1: Synthesis of 2-Chloro-N-(2H-1,3-benzodioxol-5-yl)acetamide
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Chloroacetylation : Treat 2H-1,3-benzodioxol-5-amine (1.0 equiv) with chloroacetyl chloride (1.1 equiv) in tetrahydrofuran (THF) containing NaHCO₃ (2.0 equiv). Stir at 0°C → 25°C for 6 hours. Yield: 90–95%.
Step 2: Morpholine Incorporation
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Nucleophilic substitution : React the chloroacetamide intermediate (1.0 equiv) with morpholine (3.0 equiv) in acetonitrile at 80°C for 8 hours. Yield: 75–80%.
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Reductive amination : Reduce the resulting ketone using sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) in methanol with glacial acetic acid (0.5 equiv) at 25°C for 12 hours. Yield: 70–75%.
Final Assembly Strategies
Fragment Coupling via Amide Bond Formation
Method 1: EDC/HOBt-Mediated Coupling
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Activation : Combine N-(2,5-dimethylphenyl)oxalamide (1.0 equiv) with EDC (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C for 30 minutes.
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Amine addition : Introduce 2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethylamine (1.05 equiv) and stir at 25°C for 24 hours.
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Purification : Isolate the product via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5). Yield: 65–72%.
Method 2: Mixed Carbonate Approach
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Oxalamide activation : Convert N-(2,5-dimethylphenyl)oxalamide to its pentafluorophenyl ester using pentafluorophenyl trifluoroacetate (PFP-TFA, 1.5 equiv) in THF.
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Coupling : React with the ethylamine intermediate (1.0 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at 25°C for 6 hours. Yield: 68–75%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | EDC/HOBt (Method 1) | Mixed Carbonate (Method 2) |
|---|---|---|
| Optimal Solvent | DMF | THF |
| Temperature | 25°C | 25°C |
| Reaction Time | 24 hours | 6 hours |
| Yield | 65–72% | 68–75% |
Polar aprotic solvents (DMF, THF) enhance reagent solubility and reaction homogeneity. Elevated temperatures (>40°C) promote side reactions, including oxalamide decomposition.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 7.20 (d, J = 8.4 Hz, 1H, ArH), 6.85 (s, 1H, benzodioxole), 4.25 (m, 4H, morpholine), 3.70 (t, J = 6.8 Hz, 2H, CH₂N), 2.30 (s, 6H, CH₃).
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IR (KBr) : 1660 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-H bend), 1240 cm⁻¹ (C-O-C asym).
Challenges and Alternative Approaches
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2,5-dimethylphenyl)ethanediamide, and how are side reactions minimized?
- Methodology : Multi-step synthesis involving coupling agents (e.g., EDC/HATU) in solvents like DMF or dichloromethane under inert atmospheres. Temperature control (e.g., 0–25°C) minimizes decomposition. Purification via HPLC or column chromatography ensures >95% purity .
- Key Challenges : Competing amidation reactions and morpholine ring instability require monitoring via TLC or LC-MS .
Q. How is the compound’s structural integrity confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Assign peaks for benzodioxole (δ 6.7–7.1 ppm), morpholine (δ 3.5–3.7 ppm), and ethanediamide carbonyls (δ 165–170 ppm) .
- Mass Spectrometry : Molecular ion [M+H]+ expected at m/z ~465 (C₂₄H₂₇N₃O₅) with fragmentation patterns matching substituents .
Q. What are the compound’s solubility and stability profiles under physiological conditions?
- Solubility : Poor aqueous solubility (logP ~3.5); use DMSO for in vitro assays. Stability tested via HPLC at pH 7.4 (PBS buffer) shows <10% degradation over 24 hours .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity for neurological targets (e.g., serotonin receptors)?
- Approach : Molecular docking (AutoDock Vina) using X-ray structures of 5-HT₂A receptors (PDB: 6WGT). Focus on benzodioxole and morpholine interactions with residues Tyr370 and Asp155 .
- Validation : Compare with radioligand displacement assays (IC₅₀ values) to refine force field parameters .
Q. What experimental strategies resolve contradictory bioactivity data in kinase inhibition assays?
- Case Study : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM) may arise from assay conditions (ATP concentration, pH).
- Resolution : Standardize assays using ADP-Glo™ Kinase Assay (Promega) with ATP fixed at 1 mM. Validate via orthogonal methods (SPR or thermal shift assays) .
Q. How to optimize the compound’s metabolic stability for in vivo studies?
- Strategies :
- Microsomal Incubations : Human liver microsomes (HLM) with NADPH cofactor; LC-MS/MS quantifies parent compound depletion (t₁/₂ <30 min suggests CYP3A4 liability) .
- Derivatization : Introduce methyl groups at 2,5-dimethylphenyl to block oxidative metabolism .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
